Hexokinase Coenzymic Activity: Long Aminohexyl Spacer (95%) vs. Short Carboxymethyl Spacer vs. Native ATP
In a direct side‑by‑side evaluation, N6-[(6‑aminohexyl)carbamoylmethyl]‑ATP (the ‘long’ derivative) supported yeast hexokinase at 95% of the velocity obtained with unsubstituted ATP, whereas the ‘short’ N6‑carboxymethyl‑ATP precursor was markedly less active under identical conditions . This demonstrates that the hexyl‑spacer arm is not merely tolerated but preserves near‑native catalytic efficiency, a property absent in the shorter‑linker analogue. The comparison was conducted with purified hexokinase in solution‑phase assay; absolute velocities were normalized to the ATP control .
| Evidence Dimension | Relative coenzymic activity (velocity) against hexokinase |
|---|---|
| Target Compound Data | 95% relative to unsubstituted ATP (N6-[(6-aminohexyl)carbamoylmethyl]-ATP, ‘long’ derivative) |
| Comparator Or Baseline | Unsubstituted ATP = 100%; N6-carboxymethyl-ATP (‘short’ derivative) = markedly lower (quantitative value not reported in source) |
| Quantified Difference | Target compound achieves 95% of ATP velocity; substantially exceeds the short‑spacer analogue |
| Conditions | Solution‑phase hexokinase assay; yeast hexokinase; substrate: ATP analogues; Lindberg & Mosbach, Eur J Biochem, 1975 |
Why This Matters
Procurement of the long‑spacer derivative is essential for applications requiring hexokinase‑coupled ATP regeneration, as the short‑spacer analogue cannot deliver comparable turnover.
- [1] Lindberg M, Mosbach K. Preparation of analogues of ATP, ADP and AMP suitable for binding to matrices and the enzymic interconversion of ATP and ADP in solid phase. Eur J Biochem. 1975 May 6;53(2):481-6. PMID: 1140197. View Source
